molecular formula C23H19FN4O2 B2581489 (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide CAS No. 957013-73-9

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2581489
CAS No.: 957013-73-9
M. Wt: 402.429
InChI Key: DUENPYUFCDOXMZ-KPKJPENVSA-N
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Description

The compound (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide belongs to the acrylamide class of molecules featuring a pyrazole core substituted with fluorophenyl and cyanoethyl groups. Its structural complexity arises from the conjugated acrylamide backbone, which facilitates π-π interactions and hydrogen bonding, critical for biological activity or material applications. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the acetylphenyl group at the terminal amide position may influence target binding affinity .

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-16(29)17-5-10-21(11-6-17)26-22(30)12-7-19-15-28(14-2-13-25)27-23(19)18-3-8-20(24)9-4-18/h3-12,15H,2,14H2,1H3,(H,26,30)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUENPYUFCDOXMZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Key Structural Attributes of Analogs
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrazole-acrylamide 4-Fluorophenyl, 2-cyanoethyl, 4-acetylphenyl Not explicitly provided
Compound 2312 Oxazolone derivative 4-Chlorophenyl, 4-fluorobenzylidene, n-propylamide Not provided
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Pyrazole-acrylamide 4-Methoxy-3-nitrophenyl, allyl, cyano C₂₃H₁₉N₅O₄ 429.436
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide 4-Fluorophenyl, 4-sulfamoylphenyl C₁₅H₁₃FN₂O₃S 320.34
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide derivatives Pyrazole-acetamide Varied aryl groups (e.g., 4-nitrophenyl, dichlorophenyl) C₁₉H₁₈N₄O₄ 366.38
Key Observations:
  • Pyrazole Core: The target compound and analogs in , and share a pyrazole or pyrazolo[3,4-d]pyrimidine core, which is known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group (present in the target compound and ) enhances metabolic stability and binding to hydrophobic pockets. In contrast, the 4-methoxy-3-nitrophenyl group in introduces steric bulk and redox activity. Acrylamide vs.
Table 2: Reported Activities of Analogs
Compound Biological Activity Mechanism / Target Reference
Pyrazole-acetamide derivatives Antifungal, insecticidal Disruption of fungal cell membranes
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide E3 ubiquitin-protein ligase XIAP inhibition Apoptosis regulation in cancer
Fluorophenyl-sulfamoyl acrylamide Potential kinase inhibition (inferred from sulfamoyl group) ATP-binding pocket competition
Comparative Insights:
  • The cyanoethyl group in the target compound could enhance cell permeability compared to the allyl group in .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group increases logP values, favoring blood-brain barrier penetration. Compounds with sulfamoyl groups (e.g., ) exhibit higher polarity, limiting CNS activity.
  • Stability : Acrylamides (target, ) are prone to hydrolysis under acidic conditions, whereas acetamides () show greater stability .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide?

Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Start with the preparation of the 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitrile intermediates .

Acrylamide Coupling : React the pyrazole intermediate with (E)-3-(4-acetylphenyl)acryloyl chloride under anhydrous conditions, using a base like triethylamine to facilitate nucleophilic acyl substitution .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate the pure (E)-isomer .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., coupling constants for E/Z isomerism) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • Spectroscopy :
    • 19F^{19}\text{F}-NMR to confirm the presence of the 4-fluorophenyl group (δ ≈ -115 ppm) .
    • IR spectroscopy for acrylamide C=O stretch (~1650 cm1^{-1}) and cyano group (~2250 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and pyrazole/acrylamide torsion angles .

Example : A related fluorophenyl-pyrazole derivative was resolved to Rint<0.05R_{\text{int}} < 0.05 using SHELX, confirming stereochemistry .

Advanced: How can researchers optimize low yields in the final acrylamide coupling step?

Answer:
Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and reduce degradation, as demonstrated in similar acrylamide syntheses (yield improvement from 45% to 78%) .

Data-Driven Approach : Apply Design of Experiments (DoE) to model temperature, stoichiometry, and solvent effects .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Answer:
Contradictions may arise from dynamic effects (e.g., solution vs. solid-state conformers):

Cross-Validation : Compare X-ray torsion angles with 1H^{1}\text{H}-1H^{1}\text{H} NOESY (nuclear Overhauser effect) to assess solution-state geometry .

Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

Validation Tools : Leverage PLATON (via CCDC) to check for missed symmetry or disorder .

Case Study : A pyrazole-acrylamide analog showed a 5° deviation in dihedral angles between XRD and NMR-derived models, resolved via constrained refinement in SHELXL .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

Accelerated Degradation :

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition thresholds (>200°C common for acrylamides) .

Mechanistic Insights : LC-MS identifies degradation products (e.g., hydrolysis of the cyanoethyl group to carboxylic acid) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials .
  • Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals; confirm purity via melting point (e.g., 180–185°C) and HPLC (>98% purity) .

Advanced: How to address hygroscopicity during formulation for biological assays?

Answer:

  • Lyophilization : Prepare a lyophilized powder under vacuum (0.1 mBar, -50°C) to minimize water absorption .
  • Excipient Screening : Co-formulate with cyclodextrins or PVP-K30 to stabilize the amorphous phase .

Advanced: How to interpret complex 1H^{1}\text{H}1H-NMR splitting patterns from fluorine and cyano groups?

Answer:

  • Fluorine Coupling : 4JH-F^{4}\text{J}_{\text{H-F}} coupling in the 4-fluorophenyl group causes splitting (e.g., doublets of doublets at δ 7.2–7.6 ppm) .
  • Cyanoethyl Group : The -CH2_2-CN moiety shows ABX splitting (δ 2.8–3.2 ppm) due to coupling with adjacent protons and the nitrile .
  • 2D NMR : HSQC and HMBC correlate 1H^{1}\text{H}/13C^{13}\text{C} signals to confirm acrylamide connectivity .

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